Ethyl 4-methyl-2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the thiazole family. Thiazoles are known for their aromaticity and the presence of sulfur and nitrogen atoms in their ring structure, which makes them highly reactive and versatile in various chemical reactions .
Preparation Methods
The synthesis of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting ethyl bromoacetate with thiourea in ethanol, leading to the formation of an ester compound.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through nucleophilic substitution reactions involving appropriate phenolic compounds.
Amidation: The butanamido group is introduced via amidation reactions, often using butanoyl chloride and appropriate amines under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Mechanism of Action
The mechanism of action of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other thiazole derivatives:
2-Ethyl-4-methylimidazole: Known for its use as a curing agent in epoxy resins.
4-Ethyl-2-methoxyphenol: Used as a food additive and flavoring agent.
4-[2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzenesulfonamide: Known for its pharmaceutical applications.
The uniqueness of ETHYL 4-METHYL-2-[4-(3-METHYLPHENOXY)BUTANAMIDO]-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H22N2O4S |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[4-(3-methylphenoxy)butanoylamino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-4-23-17(22)16-13(3)19-18(25-16)20-15(21)9-6-10-24-14-8-5-7-12(2)11-14/h5,7-8,11H,4,6,9-10H2,1-3H3,(H,19,20,21) |
InChI Key |
VRFWAEHLYSMQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCOC2=CC=CC(=C2)C)C |
Origin of Product |
United States |
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